molecular formula C23H25N5O2S B4053789 N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

Cat. No.: B4053789
M. Wt: 435.5 g/mol
InChI Key: UELUGZLMCRICCD-UHFFFAOYSA-N
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Description

This compound features a 5H-[1,2,4]triazino[5,6-b]indole core substituted with a propan-2-yl (isopropyl) group at position 5, a butanamide chain linked via a sulfanyl (-S-) group at position 3, and an N-(2-methoxyphenyl) substituent.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-5-19(22(29)24-16-11-7-9-13-18(16)30-4)31-23-25-21-20(26-27-23)15-10-6-8-12-17(15)28(21)14(2)3/h6-14,19H,5H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELUGZLMCRICCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3C(C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide, also known as Y511-2258, is a complex organic compound with significant biological activity. Its unique structural features contribute to various pharmacological effects that are currently under investigation.

PropertyValue
Molecular Formula C21H21N5O2S
Molecular Weight 407.49 g/mol
LogP 3.586
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1
Polar Surface Area 64.14 Ų
InChI Key DGWSBKABILBWIG-UHFFFAOYSA-N

Research indicates that this compound may act as an enzyme inhibitor. The compound's structural components suggest potential interactions with various biomolecules, which could lead to therapeutic applications in treating diseases influenced by these pathways .

Biological Activities

  • Antidepressant Activity :
    • A study highlighted that derivatives of triazinoindole compounds demonstrate potent antidepressant effects. The compound was screened using the tail suspension test (TST) in mice, showing efficacy comparable to standard antidepressants like fluoxetine and imipramine .
  • Antioxidant Properties :
    • Compounds with similar structures have been evaluated for their antioxidant capabilities using the DPPH radical scavenging method. Preliminary findings suggest that this compound may exhibit moderate antioxidant activity .
  • Anticancer Potential :
    • The compound has been tested against various cancer cell lines, including U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells. Results indicate that it may possess cytotoxic properties that warrant further investigation .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the methoxyphenyl group and the triazinoindole moiety enhances its reactivity and interaction with biological targets compared to similar compounds .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on Antidepressants : A series of compounds were synthesized and screened for antidepressant activity using animal models. Results indicated that certain derivatives showed significant promise in modulating depressive behaviors .
  • Antioxidant Screening : In vitro tests revealed that some derivatives exhibited antioxidant activity superior to well-known antioxidants like ascorbic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Triazinoindole Substituent Chain Length Phenyl Substituent Biological Activity/Notes Reference
N-(2-Methoxyphenyl)-2-{[5-(propan-2-yl)-5H-triazino[5,6-b]indol-3-yl]sulfanyl}butanamide 5-(propan-2-yl) Butanamide 2-Methoxyphenyl No direct data; inferred SAR from analogs N/A
N-(2-Methoxyphenyl)-2-[(5-methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]acetamide 5-Methyl Acetamide 2-Methoxyphenyl IC₅₀ = 136,000 nM (Ephrin type-B receptor 2 inhibition)
2-(5-Ethyl-5H-triazino[5,6-b]indol-3-ylthio)-N-(2-methoxyphenyl)butanamide (SW-044248) 5-Ethyl Butanamide 2-Methoxyphenyl Moderate antidepressant activity (tail suspension test)
NV5: 2-[(5-Methyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-pyridin-2-yloxyphenyl)acetamide 5-Methyl Acetamide 4-Pyridin-2-yloxyphenyl MvfR antagonist; reduced AI biosynthesis in Pseudomonas aeruginosa
3-(5H-Triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)propionamides (C1–C18) None (base structure) Propionamide Various substituents Reduced antidepressant activity compared to acetamide analogs
2-[(8-Bromo-5-methyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide 8-Bromo, 5-Methyl Acetamide 4-Bromophenyl Enhanced steric/electronic effects; no activity data

Key Structural-Activity Relationship (SAR) Insights:

Triazinoindole Substituents: Methyl vs. Ethyl vs. Isopropyl: Methyl and ethyl groups at position 5 are common in analogs (e.g., NV5, SW-044248). Bromination: Bromine at position 8 () introduces steric bulk and electron-withdrawing effects, which could alter binding kinetics .

Chain Length :

  • Acetamide analogs (e.g., NV5, ) exhibit moderate activity in diverse assays. Propionamide derivatives () show reduced efficacy, suggesting shorter chains (acetamide) optimize interactions in certain targets. The target’s butanamide chain may further modulate solubility or target engagement .

4-Pyridin-2-yloxyphenyl (NV5): Enhances polarity and hydrogen-bonding capacity, critical for MvfR antagonism . Halogenated Phenyls (e.g., 4-Bromo): Increase molecular weight and hydrophobicity, which may improve affinity but reduce solubility .

Research Findings and Implications

  • Antidepressant Activity : SW-044248 (butanamide with 5-ethyl) demonstrated moderate activity in the tail suspension test, while propionamide analogs showed reduced efficacy. This suggests the target compound’s isopropyl and butanamide groups may require optimization for CNS penetration .
  • Antimicrobial Potential: NV5’s acetamide structure and pyridyloxy substituent highlight the triazinoindole scaffold’s versatility in bacterial targets. The target compound’s isopropyl group could be tested in similar assays .
  • Receptor Inhibition : The acetamide analog in exhibited weak Ephrin receptor inhibition (IC₅₀ = 136,000 nM), implying that chain elongation (butanamide) or substituent modification (isopropyl) might enhance potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

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